An In-Depth Technical Guide to (1-methylethyl)-quinoline: Structure, Properties, Synthesis, and Biological Significance
An In-Depth Technical Guide to (1-methylethyl)-quinoline: Structure, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-methylethyl)-quinoline, a substituted heterocyclic aromatic compound. Focusing primarily on the well-documented 6-isopropylquinoline isomer, this document details its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, offering valuable insights for its application in research and drug development.
Structure and IUPAC Nomenclature
(1-methylethyl)-quinoline, commonly known as isopropylquinoline, belongs to the quinoline family of compounds. The core of this molecule is a quinoline bicyclic heterocycle, which consists of a benzene ring fused to a pyridine ring. The "1-methylethyl" group, more commonly referred to as an isopropyl group, is a substituent on this quinoline core.
The IUPAC nomenclature for substituted quinolines follows a systematic numbering of the bicyclic ring system. Numbering begins at the nitrogen atom, proceeding around the pyridine ring and then through the fused benzene ring. Therefore, the precise IUPAC name of a (1-methylethyl)-quinoline depends on the position of the isopropyl group. A prominent and well-studied isomer is 6-(1-methylethyl)-quinoline , also known as 6-propan-2-ylquinoline or 6-isopropylquinoline .
Structure of 6-(1-methylethyl)-quinoline:
Physicochemical and Quantitative Data
The physicochemical properties of (1-methylethyl)-quinolines are crucial for their application in various scientific fields, including medicinal chemistry and materials science. The following table summarizes the key quantitative data for 6-isopropylquinoline (CAS No: 135-79-5).
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₂H₁₃N | - | [1] |
| Molecular Weight | 171.24 | g/mol | [2] |
| Density | 1.019 - 1.025 | g/cm³ at 25 °C | [3] |
| Boiling Point | 143 °C at 12 mmHg; 100 °C at 0.50 mm Hg | °C | [3] |
| Flash Point | 91.11 | °C | [3] |
| Water Solubility | 287 (experimental) | mg/L at 20 °C | [3] |
| logP (Octanol/Water Partition Coefficient) | 3.3 - 3.8 (estimated) | - | [4] |
| pKa | 5.16 ± 0.10 (predicted) | - | |
| Refractive Index | 1.586 - 1.593 | at 20 °C | [3] |
| Vapor Pressure | 0.011 | mmHg at 25 °C | [3] |
Experimental Protocols: Synthesis of 6-(1-methylethyl)-quinoline
The synthesis of substituted quinolines is often achieved through classic named reactions. The Doebner-von Miller reaction is a widely recognized method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] This reaction is a variation of the Skraup synthesis and is particularly useful for producing substituted quinolines.[5][6]
Doebner-von Miller Synthesis of 6-isopropylquinoline
This protocol describes a plausible experimental procedure for the synthesis of 6-isopropylquinoline from 4-isopropylaniline and an α,β-unsaturated carbonyl compound.
Reaction Scheme:
4-isopropylaniline + α,β-unsaturated aldehyde/ketone --(Acid Catalyst)--> 6-isopropylquinoline
Materials and Reagents:
-
4-isopropylaniline
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or a Lewis acid like tin tetrachloride)[2]
-
Oxidizing agent (often the Schiff base intermediate or air)
-
Solvent (e.g., water, or a biphasic system to reduce polymerization of the carbonyl compound)[7]
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylaniline in the chosen solvent.
-
Addition of Reagents: Slowly add the acid catalyst to the aniline solution with cooling. Subsequently, add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
-
Characterization: Confirm the structure of the synthesized 6-isopropylquinoline using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Signaling Pathways
Quinoline and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[8] The introduction of an isopropyl group can modulate these activities.
Antimicrobial Activity
Quinoline derivatives have been shown to possess significant antimicrobial properties. Some isoquinoline compounds, for example, have demonstrated the ability to perturb the cell wall and nucleic acid biosynthesis in Staphylococcus aureus.[9][10] This suggests a potential mechanism of action for isopropylquinoline derivatives as antibacterial agents.
Anticancer Activity
The quinoline scaffold is a key component in many anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[11] Several studies have highlighted the role of quinoline derivatives as inhibitors of critical signaling pathways in cancer cells, such as the NF-κB and PI3K/AkT/mTOR pathways.[12][13] While specific studies on 6-isopropylquinoline are limited, its structural similarity to other biologically active quinolines suggests it could be a candidate for investigation in cancer research.
Visualization of a Putative Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be targeted by quinoline derivatives, leading to an anticancer effect. This is a representative pathway, and the specific interactions of 6-isopropylquinoline would require further experimental validation.
Caption: Putative anticancer signaling pathways targeted by quinoline derivatives.
Conclusion
(1-methylethyl)-quinoline, particularly the 6-isopropyl isomer, is a versatile compound with well-defined physicochemical properties. Its synthesis via established methods like the Doebner-von Miller reaction makes it an accessible building block for further chemical exploration. The known biological activities of the broader quinoline class, especially in antimicrobial and anticancer applications, highlight the potential of isopropyl-substituted quinolines as lead compounds in drug discovery and development. Further research into the specific mechanisms of action and biological targets of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]
- 4. Isopropyl Quinoline | Givaudan [givaudan.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]
- 9. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
